disodium;(2R)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate
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Overview
Description
Pemetrexed is a chemotherapy drug primarily used in the treatment of pleural mesothelioma and non-small cell lung cancer . It is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pemetrexed involves multiple steps, starting from the precursor compounds. The key steps include the formation of the pyrrolopyrimidine ring system, followed by the introduction of the glutamate moiety. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Pemetrexed follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Pemetrexed undergoes various chemical reactions, including:
Oxidation: Pemetrexed can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert Pemetrexed into its reduced forms, which may have different biological activities.
Substitution: Pemetrexed can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of Pemetrexed, which may have altered biological activities and pharmacokinetic properties.
Scientific Research Applications
Pemetrexed has a wide range of scientific research applications:
Chemistry: Used as a model compound to study folate analogs and their interactions with enzymes.
Biology: Investigated for its effects on cell replication and folate metabolism.
Medicine: Extensively used in clinical trials for the treatment of various cancers, including mesothelioma and lung cancer.
Industry: Employed in the development of new chemotherapy drugs and formulations.
Mechanism of Action
Pemetrexed exerts its effects by inhibiting several key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By inhibiting these enzymes, Pemetrexed disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another folate analog used in chemotherapy.
Raltitrexed: A thymidylate synthase inhibitor used in cancer treatment.
Pralatrexate: A folate analog metabolic inhibitor similar to Pemetrexed.
Uniqueness
Pemetrexed is unique due to its multi-targeted mechanism of action, inhibiting multiple enzymes in the folate pathway. This broad-spectrum inhibition makes it particularly effective against certain types of cancer, such as mesothelioma and non-small cell lung cancer .
Properties
IUPAC Name |
disodium;(2R)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXNILOWQXUOF-FFXKMJQXSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)N[C@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5Na2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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